3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Description
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQIRLRAPHKUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bismuth(III)-Catalyzed Ritter-Type Reactions
Bi(OTf)₃ catalyzes the formation of imidazo[1,5-a]pyridines from benzylic alcohols and nitriles in dichloroethane (DCE) at 150°C. This method avoids stoichiometric acids and enables gram-scale synthesis. For example, reacting 4-methylbenzyl alcohol with acetonitrile in the presence of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) yields 3-methyl derivatives in 72% yield after column chromatography.
Comparative Analysis of Synthetic Routes
The Ritter-type route offers superior yield and scalability, whereas cyclocondensation provides modularity for structural diversification. Hydrogenation and oxidation steps remain bottlenecks, with yields highly dependent on substrate stability.
Challenges and Optimization Strategies
Regioselectivity in Methylation
Unwanted methylation at nitrogen or oxygen centers can occur during alkylation. Employing bulky bases (e.g., K₂CO₃) and polar aprotic solvents (DMF, THF) enhances selectivity for the 3-position.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and physicochemical properties of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde and analogous compounds:
Key Observations
Core Structure Variations :
- The target compound’s imidazo[1,5-a]pyridine core differs from naphthyridine (BI 689648) and imidazo[1,5-a]pyrazine (orexin antagonists), which influence binding pocket compatibility .
- The tetrahydro form in the target compound and FAD286 enhances solubility and metabolic stability compared to fully aromatic analogs .
Substituent Effects: Carbaldehyde Group: Present in both the target compound and 10c, this group may facilitate covalent interactions or serve as a synthetic handle for derivatization . Methyl vs.
Biological Activity: ASI compounds like FAD286 and BI 689648 demonstrate that electron-withdrawing groups (e.g., cyano, methoxymethyl) enhance enzyme selectivity. The target compound’s carbaldehyde may mimic these effects . Orexin Antagonists: Chloro-substituted pyrazines () highlight the importance of halogens in receptor binding, a feature absent in the target compound .
Physicochemical Data :
Biological Activity
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound characterized by its unique imidazo[1,5-a]pyridine structure. The presence of a carbaldehyde functional group enhances its reactivity and potential applications in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde is . Its structural features include:
- A tetrahydro configuration that contributes to its chemical properties.
- A carbaldehyde group that plays a crucial role in its biological interactions.
Antimicrobial Properties
Research indicates that 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study:
In a study conducted on multiple bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways.
Mechanism of Action:
- Apoptosis Induction: The compound influences apoptotic pathways by activating caspases and upregulating pro-apoptotic proteins.
- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Range | Mechanism |
|---|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | 10 - 50 µg/mL | Disruption of cell membranes |
| Anticancer | Various cancer cell lines | IC50 = 20 - 100 µM | Apoptosis induction and cell cycle arrest |
Interaction Studies
Interaction studies involving 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde have focused on its binding affinity to various biomolecules. Research shows that this compound can bind to specific enzymes and receptors, modulating their activity. For instance:
- Kinase Inhibition: It may inhibit certain kinases involved in cancer progression.
- Gene Expression Modulation: The ability to influence gene expression further underscores its potential as a therapeutic agent.
Structural Comparisons
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde shares structural similarities with several other compounds. Below is a comparison table highlighting these compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Methyl-6H-imidazo[1,2-a]pyridine-3-carboxylic acid | 0.91 | Contains a carboxylic acid instead of an aldehyde |
| 5H-imidazo[2',1':2,3]thiazolo[5,4-c]pyridine | 0.89 | Incorporates a thiazole ring |
| 3-Methyl-5H-imidazo[1,2-a]pyridine | 0.88 | Lacks tetrahydro configuration |
These comparisons illustrate how structural variations contribute to different reactivities and biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of precursors like ethylamine or diketones under acidic/basic conditions. For example, methyl-substituted imidazopyrazines are synthesized via cyclization of ethylamine derivatives followed by oxidation to introduce the carbaldehyde group . Key reagents include HATU for coupling reactions and DIPEA as a base, with purification via column chromatography (e.g., methanol/DCM gradients) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns hydrogen and carbon environments (e.g., chemical shifts for methyl groups at ~2.5 ppm and aromatic protons at ~7.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₉H₁₂N₂O₂: 180.20 g/mol) .
- X-ray crystallography : Resolves fused bicyclic systems, as demonstrated for related imidazopyridine-protein complexes (resolution: 1.8 Å) .
Q. What preliminary biological screening approaches are recommended?
- Methodological Answer : Screen for receptor binding using orexin receptor assays (IC50 determination via competitive binding studies) or enzyme inhibition (e.g., dihydroorotate dehydrogenase inhibition measured via UV/Vis kinetics) . Cell-based assays (e.g., cytotoxicity in cancer lines) can prioritize compounds for further study .
Advanced Research Questions
Q. How does the carbaldehyde group influence binding to biological targets?
- Methodological Answer : The carbaldehyde enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., lysine in orexin receptors). Comparative studies using methyl ester analogs (lacking the aldehyde) show reduced binding affinity (ΔIC50 > 50 nM), suggesting critical hydrogen bonding or Schiff base formation .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. DCM) and catalyst choice. Optimize via Design of Experiments (DoE):
- Example : A 15% yield increase was achieved using DMF as a co-solvent with HATU, versus DCM alone .
- Validation : Monitor reaction progress via LC-MS and adjust stoichiometry (e.g., 1.2 eq. of potassium carboxylate) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent Analysis : Compare analogs (see table below) to identify critical moieties. For example, iodine at position 3 enhances orexin receptor affinity by 3-fold vs. methyl .
- Computational Modeling : Dock derivatives into receptor pockets (e.g., EED protein PDB: 5LJ0) to predict binding modes .
| Compound | Substituent | Biological Activity (IC50) | Reference |
|---|---|---|---|
| 3-Iodo analog | Iodine at C3 | 12 nM (orexin receptor) | |
| 3-Methyl analog | Methyl at C3 | 45 nM (orexin receptor) | |
| Carbaldehyde derivative | CHO at C1 | 8 nM (enzyme inhibition) |
Q. What crystallographic insights exist for imidazopyridine-protein complexes?
- Methodological Answer : Co-crystallization with targets (e.g., EED protein) reveals π-π stacking between the imidazole ring and Phe97, while the carbaldehyde forms a hydrogen bond with Tyr148. Use 1.8 Å X-ray structures (PDB: 5LJ0) to guide mutagenesis studies .
Data Contradictions and Resolution
- Issue : Varying orexin receptor affinities for iodine vs. methyl derivatives.
- Resolution : Iodine’s larger van der Waals radius improves hydrophobic packing in the receptor pocket, as shown by MD simulations . Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
